molecular formula C7H5BrN4 B13660433 8-Bromopyrido[4,3-d]pyrimidin-4-amine

8-Bromopyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13660433
M. Wt: 225.05 g/mol
InChI Key: JNJQHUFLNZSZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromopyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core substituted with a bromine atom at the 8-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[4,3-d]pyrimidin-4-amine typically involves the bromination of pyrido[4,3-d]pyrimidine derivatives. One common method starts with 4-aminonicotinic acid, which is suspended in acetic acid. Bromine is then added to the solution, leading to the formation of 8-bromopyrido[4,3-d]pyrimidin-4-ol. This intermediate is subsequently converted to this compound through further reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product. The use of microwave irradiation has been reported to improve yields and reduce by-products in similar compounds .

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield various aminopyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

8-Bromopyrido[4,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromopyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromopyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

8-bromopyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5BrN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)

InChI Key

JNJQHUFLNZSZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.